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Compound of Interest

Compound Name: H-Met-tyr-OH

Cat. No.: B077975 Get Quote

This document provides a comprehensive guide for the synthesis of the dipeptide H-Met-Tyr-
OH (Methionyl-Tyrosine) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The

protocols outlined below are intended for researchers, scientists, and professionals in drug

development, offering a step-by-step methodology from resin preparation to final product

purification and characterization.

Chemical Properties
H-Met-Tyr-OH is a dipeptide composed of L-methionine and L-tyrosine.[1][2] Its chemical

formula is C14H20N2O4S, with a molar mass of 312.38 g/mol .[1] In aqueous solution and

solid form, it exists as a zwitterion.[1]

Overview of the Synthesis Strategy
The synthesis of H-Met-Tyr-OH is efficiently achieved through Fmoc-based solid-phase peptide

synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing

peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-

fluorenylmethyloxycarbonyl) protecting group on the α-amino group is base-labile, while the

side-chain protecting groups and the resin linkage are acid-labile, allowing for an orthogonal

protection strategy.
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The following table summarizes the expected key parameters and outcomes for the solid-

phase synthesis of H-Met-Tyr-OH. The values are representative of typical dipeptide syntheses

and may vary based on the specific reagents, resin, and equipment used.

Parameter Value Notes

Resin Loading 0.5 - 1.0 mmol/g
Dependent on the specific

resin used.

Amino Acid Equivalents 3 - 5 eq.
Relative to the resin loading

capacity.

Coupling Reagent Equivalents 2.9 - 5 eq.
Dependent on the chosen

coupling reagent.

Base Equivalents 6 - 10 eq.
Dependent on the chosen

coupling reagent and base.

Coupling Time 1 - 4 hours Per amino acid coupling step.

Fmoc Deprotection Time 20 - 30 minutes
Total time for two piperidine

treatments.

Cleavage Time 2 - 3 hours

Time for cleavage from the

resin and side-chain

deprotection.

Crude Peptide Yield 70 - 90%
Based on the initial resin

loading.

Purity (Crude) 60 - 85% Determined by RP-HPLC.

Purity (After Purification) >95% Determined by RP-HPLC.

Experimental Protocols
The following protocols detail the manual solid-phase synthesis of H-Met-Tyr-OH on a Wang

resin, a common choice for the synthesis of peptides with a C-terminal carboxylic acid.

Materials
Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)
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Fmoc-Met-OH

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

Deprotection Reagent: 20% (v/v) piperidine in DMF

Washing Solvent: DCM (Dichloromethane)

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

deionized water

Cold diethyl ether

Reaction vessel with a sintered glass frit

Shaker or bubbler for agitation

Protocol 1: Resin Preparation and Swelling
Place the Fmoc-Tyr(tBu)-Wang resin (e.g., 200 mg, 0.1 mmol) in a fritted reaction vessel.

Add DMF (5 mL) to the resin and allow it to swell for 30-60 minutes at room temperature with

gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

After swelling, drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection
Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

Agitate the mixture for 5 minutes at room temperature and then drain the solution.

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20

minutes.
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Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to

remove all traces of piperidine.

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results

in a dark blue color).

Protocol 3: Coupling of Fmoc-Met-OH
In a separate vial, dissolve Fmoc-Met-OH (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents,

0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF (3 mL).

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

Add the activated amino acid solution to the deprotected Tyr-resin in the reaction vessel.

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) to remove excess

reagents and byproducts.

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a

negative test results in yellow beads). If the test is positive, the coupling step should be

repeated.

Protocol 4: Final Fmoc Deprotection
Repeat the Fmoc deprotection procedure as described in Protocol 2 to remove the Fmoc

group from the N-terminal methionine.

Protocol 5: Cleavage and Deprotection
CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use

of a strong acid (TFA).

Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry the resin under a stream of

nitrogen or in a vacuum desiccator for at least 1 hour.

Prepare the cleavage cocktail (2 mL) by combining 95% TFA, 2.5% TIS, and 2.5% water.
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Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.

Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the

resin and removes the tBu protecting group from the tyrosine side chain.

Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean

centrifuge tube.

Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Protocol 6: Peptide Precipitation and Purification
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing

cold diethyl ether (30-40 mL). A white precipitate of the peptide should form.

Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.

Centrifuge the mixture to pellet the peptide.

Carefully decant the ether.

Wash the peptide pellet with cold diethyl ether (2 x 20 mL) to remove residual TFA and

scavengers. Centrifuge and decant after each wash.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of H-Met-
Tyr-OH.
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Caption: Solid-phase synthesis workflow for H-Met-Tyr-OH.

Logical Relationship of Synthesis Steps
This diagram shows the cyclical nature of the deprotection and coupling steps in solid-phase

peptide synthesis.
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Peptide Elongation Cycle
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Caption: The cyclical process of peptide chain elongation in SPPS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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